molecular formula C11H11F3O3 B1598972 Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate CAS No. 22897-99-0

Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate

Cat. No. B1598972
CAS RN: 22897-99-0
M. Wt: 248.2 g/mol
InChI Key: LEKNNERDFCDITP-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate is a chemical compound with the molecular formula C11H11F3O3 and a molecular weight of 248.198 . It is also known by other synonyms such as ethyl { [3- (trifluoromethyl)phenyl]oxy}acetate, ethyl (3-trifluoromethylphenoxy)acetate, and ethyl m-trifluoromethylphenoxyacetate .


Synthesis Analysis

The synthesis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate involves a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which is then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2CO2) which is further connected to a phenoxy group (C6H4O) that carries a trifluoromethyl group (CF3) at the 3rd position .


Physical And Chemical Properties Analysis

Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate has a density of 1.2±0.1 g/cm3, a boiling point of 263.0±40.0 °C at 760 mmHg, and a flash point of 109.5±22.2 °C . Its exact mass is 248.066025 and it has a LogP value of 3.00 .

Scientific Research Applications

Synthesis of Bioactive Molecules

Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate is utilized in the synthesis of various bioactive molecules. Its trifluoromethyl group is particularly valuable in medicinal chemistry due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals .

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate is not specified in the search results. The trifluoromethyl group is often used in medicinal chemistry to modulate the biological activity of drug molecules .

properties

IUPAC Name

ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-16-10(15)7-17-9-5-3-4-8(6-9)11(12,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKNNERDFCDITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403822
Record name Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate

CAS RN

22897-99-0
Record name Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 100 g (0.618 mole) of α,α,α-trifluoro-m-cresol, 106 g (0.632 mole) of ethyl bromoacetate, 87.5 g (0.632 mole) of potassium carbonate, and 1500 ml of acetone is stirred at reflux for 4 hours, and at room temperature for 18 hours. The mixture is filtered, evaporated under vacuum on a rotorary evaporator at 45° C. and at 85° C. (0.1 mm) to remove excess ethyl bromoacetate. The reaction mixture is taken up in 500 ml of ether, washed three times with 100 ml each of 0.1 M potassium carbonate, once with 100 ml of water, 100 ml of 0.01 M hydrochloric acid, and 100 ml of water. It is then dried with magnesium sulfate, filtered and evaporated, giving 142 g of the crude product. This is fractionally distilled at 73°-75° C. (0.1 mm) to give 124 g of the purified subject product as a colorless liquid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
87.5 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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